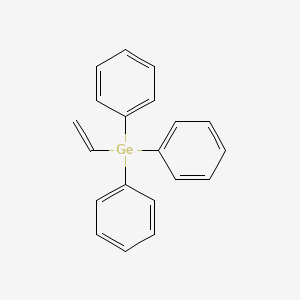

Ethenyl(triphenyl)germane

Description

Properties

CAS No. |

4049-97-2 |

|---|---|

Molecular Formula |

C20H18Ge |

Molecular Weight |

331.0 g/mol |

IUPAC Name |

ethenyl(triphenyl)germane |

InChI |

InChI=1S/C20H18Ge/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h2-17H,1H2 |

InChI Key |

VQHFZXHETLVQHL-UHFFFAOYSA-N |

Canonical SMILES |

C=C[Ge](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethenyl(triphenyl)germane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Ethenyl(triphenyl)germane. Due to the limited availability of specific experimental data for this compound, this guide also includes data for the closely related compound, Triphenylgermane, to provide a comparative context. Furthermore, a detailed, plausible experimental protocol for the synthesis of this compound is presented, along with a corresponding workflow diagram.

Core Physical Properties

Quantitative data for this compound is not extensively documented in publicly available literature. However, its fundamental molecular properties have been determined. For comparative purposes, the physical properties of the parent compound, Triphenylgermane, are also provided.

Table 1: Physical Properties of this compound and Triphenylgermane

| Property | This compound | Triphenylgermane |

| Molecular Formula | C₂₀H₁₈Ge | C₁₈H₁₆Ge[1] |

| Molecular Weight | 330.95 g/mol | 304.9 g/mol [1] |

| Melting Point | Data not available | 40-43 °C[2][3] |

| Boiling Point | Data not available | 128-129 °C at 0.03 mmHg[2] |

| Density | Data not available | Data not available |

| Appearance | Data not available | White to off-white powder or crystals[4] |

| Solubility | Data not available | Data not available |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

Objective: To synthesize this compound from Triphenylgermanium bromide and Vinyl bromide.

Materials:

-

Triphenylgermanium bromide ((C₆H₅)₃GeBr)

-

Magnesium (Mg) turnings

-

Vinyl bromide (CH₂=CHBr)

-

Anhydrous diethyl ether ((C₂H₅)₂O) or Tetrahydrofuran (THF)

-

Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride, distilled water, brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for air-sensitive reactions (Schlenk line, three-neck flask, dropping funnel, condenser)

Procedure:

-

Preparation of the Grignard Reagent:

-

Under an inert atmosphere, a three-neck flask equipped with a dropping funnel, a condenser, and a magnetic stirrer is charged with magnesium turnings.

-

A solution of vinyl bromide in anhydrous diethyl ether or THF is added dropwise to the magnesium turnings. The reaction is initiated, which may require gentle heating.

-

The reaction mixture is stirred until the magnesium is consumed, resulting in the formation of vinylmagnesium bromide (CH₂=CHMgBr).

-

-

Reaction with Triphenylgermanium Bromide:

-

A separate Schlenk flask is charged with Triphenylgermanium bromide dissolved in anhydrous diethyl ether or THF under an inert atmosphere.

-

The freshly prepared vinylmagnesium bromide solution is transferred to the dropping funnel and added dropwise to the solution of Triphenylgermanium bromide at 0 °C (ice bath).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the reaction.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with distilled water and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product, this compound, can be further purified by recrystallization or column chromatography.

-

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis of this compound as described in the experimental protocol.

Caption: Experimental workflow for the synthesis of this compound.

References

Ethenyl(triphenyl)germane CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethenyl(triphenyl)germane, also known as triphenyl(vinyl)germane, is an organogermanium compound with the chemical formula C₂₀H₁₈Ge. Organogermanium compounds, which feature a carbon-germanium bond, have garnered interest in various scientific fields, including organic synthesis and medicinal chemistry.[1] While the chemistry of organogermanium compounds is less explored than that of their silicon and tin counterparts, primarily due to the higher cost of germanium, they exhibit unique reactivity that positions them between organosilicon and organotin compounds in terms of nucleophilicity.[1] This technical guide provides a summary of the known properties, potential synthetic routes, and the broader context of organogermanium compounds in research and development.

Core Data

A summary of the fundamental properties of this compound is presented below. It is important to note that while basic identification information is available, extensive experimental data for this specific compound is not widely published.

| Property | Value | Reference |

| CAS Number | 4049-97-2 | N/A |

| Molecular Formula | C₂₀H₁₈Ge | N/A |

| Molecular Weight | 331.0 g/mol | N/A |

Synthesis and Experimental Protocols

Grignard Reaction

A common method for the formation of carbon-germanium bonds is the reaction of a germanium halide with a Grignard reagent.[1] In this case, the synthesis could likely be achieved by reacting triphenylgermanium halide (e.g., triphenylgermanium bromide) with vinylmagnesium bromide.

Generalized Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of vinyl bromide in anhydrous THF is added dropwise to initiate the formation of vinylmagnesium bromide.

-

Reaction with Germanium Halide: Once the Grignard reagent formation is complete, a solution of triphenylgermanium bromide in anhydrous THF is added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C).

-

Quenching and Work-up: After the reaction is complete (monitored by techniques such as TLC or GC-MS), the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Stille Cross-Coupling Reaction

The Stille cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds and can be adapted for the synthesis of vinylgermanes. This would involve the reaction of an organostannane with a germanium halide, catalyzed by a palladium complex. For the synthesis of this compound, this could involve the reaction of triphenylgermanium halide with a vinylstannane reagent.[2]

Generalized Protocol:

-

Reaction Setup: In a reaction vessel, triphenylgermanium halide, vinyltributyltin, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a suitable solvent (e.g., toluene or THF) are combined under an inert atmosphere.

-

Reaction Conditions: The reaction mixture is heated to a temperature appropriate for the specific catalyst and substrates, typically ranging from 80 to 110 °C. The progress of the reaction is monitored by a suitable analytical technique.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then subjected to purification, often involving column chromatography to separate the desired product from the tin byproducts and catalyst residues.

Potential Applications in Organic Synthesis

While specific applications for this compound are not extensively documented, vinylgermanes, in general, are useful intermediates in organic synthesis. They can participate in various cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The reactivity of the vinyl group allows for further functionalization, making these compounds potential building blocks for more complex molecules.

Biological Activity and Drug Development Context

There is currently no available information on the biological activity or signaling pathways associated with this compound. However, the broader class of organogermanium compounds has been investigated for potential therapeutic applications.[3][4][5][6][7]

Several organogermanium compounds have been synthesized and evaluated for their biological activities, with some exhibiting antitumor, immune-stimulating, and antiviral properties.[3][8][9] For instance, 2-carboxyethylgermanium sesquioxide (Ge-132) has been studied for its immunomodulatory and antitumor effects, which are thought to be mediated through the stimulation of T-cells and the activation of macrophages.[8] Another compound, spirogermanium, was one of the first organogermanium compounds to enter clinical trials as an anticancer agent.[3]

It is crucial to emphasize that the biological activities of these compounds are highly structure-dependent, and one cannot infer the bioactivity of this compound from these examples. The inherent low toxicity of some organogermanium compounds, compared to their inorganic counterparts, has been a driving factor in their exploration for medicinal purposes.[6] Further research would be necessary to determine if this compound possesses any interesting biological properties.

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound via a Grignard reaction, as described in the experimental protocols section.

References

- 1. Organogermanium chemistry - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pharmacy180.com [pharmacy180.com]

- 4. Recently developed organogermanium(iv) compounds as drug candidates and synthetic tools in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. paperpublications.org [paperpublications.org]

- 7. researchgate.net [researchgate.net]

- 8. Biological activities and antitumor mechanism of an immunopotentiating organogermanium compound, Ge-132 (review) [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of Novel Organogermanium Sesquioxides As Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the Vinyl Group in Ethenyl(triphenyl)germane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethenyl(triphenyl)germane, also known as vinyltriphenylgermane, is an organogermanium compound featuring a vinyl group directly bonded to a germanium atom, which is in turn bonded to three phenyl groups. The electronic and steric effects of the triphenylgermyl group significantly influence the reactivity of the vinyl moiety, making it a subject of interest in organometallic chemistry and organic synthesis. This technical guide provides a comprehensive overview of the reactivity of the vinyl group in this compound, focusing on key reaction types including cycloaddition, hydrosilylation, hydroboration, polymerization, and electrophilic additions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to support further research and application in drug development and materials science.

Cycloaddition Reactions

The vinyl group in this compound can participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. The reactivity of the vinyl group is influenced by the electron-withdrawing nature of the triphenylgermyl group, which can affect the energy levels of the frontier molecular orbitals of the dienophile.

Diels-Alder Reaction

At present, specific examples of Diels-Alder reactions involving this compound as the dienophile are not extensively documented in readily available literature. However, the general principles of the Diels-Alder reaction can be applied to predict its behavior. The triphenylgermyl group is generally considered to be electron-withdrawing, which would activate the vinyl group as a dienophile, making it more reactive towards electron-rich dienes.

Logical Relationship: Diels-Alder Reaction

Caption: General schematic of a Diels-Alder reaction with this compound.

Hydrosilylation

Hydrosilylation involves the addition of a silicon-hydride bond across the double bond of the vinyl group. This reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst. The regioselectivity of the addition can lead to either the α-adduct (silicon atom attached to the carbon adjacent to germanium) or the β-adduct (silicon atom attached to the terminal carbon).

While specific quantitative data for the hydrosilylation of this compound is scarce in the literature, related studies on vinylgermanes suggest that the reaction proceeds under standard hydrosilylation conditions.

Experimental Workflow: Hydrosilylation

Caption: A typical experimental workflow for the hydrosilylation of this compound.

Hydroboration-Oxidation

The hydroboration-oxidation of this compound provides a method for the anti-Markovnikov hydration of the vinyl group, leading to the corresponding alcohol. The reaction proceeds in two steps: the addition of a borane reagent (e.g., borane-tetrahydrofuran complex, BH₃·THF) across the double bond, followed by oxidation of the resulting organoborane with hydrogen peroxide in a basic solution.

The regioselectivity of the hydroboration step is primarily governed by steric factors, with the boron atom preferentially adding to the less sterically hindered terminal carbon of the vinyl group.

Experimental Protocol: Hydroboration-Oxidation

A representative protocol for the hydroboration-oxidation of an alkene is as follows:

-

Hydroboration: To a solution of this compound in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of borane-THF complex (BH₃·THF) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for a specified period to ensure complete reaction.

-

Oxidation: The reaction mixture is cooled again to 0 °C, and a solution of sodium hydroxide is added, followed by the slow, dropwise addition of hydrogen peroxide. The mixture is then warmed to room temperature and stirred until the oxidation is complete.

-

Workup: The reaction is quenched by the addition of water, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography.

Signaling Pathway: Hydroboration-Oxidation Mechanism

Caption: The two-step process of hydroboration-oxidation of this compound.

Polymerization

The vinyl group of this compound can undergo polymerization through various mechanisms, including free-radical, anionic, and cationic polymerization, to produce polyvinyl(triphenyl)germane. The properties of the resulting polymer are dependent on the polymerization method used.

Free-Radical Polymerization

Free-radical polymerization is a common method for polymerizing vinyl monomers. The reaction is initiated by a free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which decomposes upon heating or UV irradiation to generate free radicals. These radicals then add to the vinyl group of the monomer, initiating a chain reaction.

Quantitative Data: Polymerization (Hypothetical)

| Polymerization Method | Initiator | Solvent | Temperature (°C) | Yield (%) | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |

| Free-Radical | AIBN | Toluene | 80 | 75 | 15,000 | 1.8 |

| Anionic | n-BuLi | THF | -78 | 90 | 25,000 | 1.1 |

Note: The data in this table is hypothetical and serves as an illustrative example of the type of quantitative information that would be relevant.

Electrophilic Addition

The double bond of the vinyl group in this compound is susceptible to electrophilic attack. Common electrophilic addition reactions include the addition of halogens (halogenation) and hydrogen halides (hydrohalogenation).

Halogenation

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to the vinyl group proceeds through a cyclic halonium ion intermediate, leading to the formation of a vicinal dihalide. The reaction typically results in anti-addition of the two halogen atoms.

Hydrohalogenation

The addition of hydrogen halides (e.g., HBr, HCl) to the vinyl group follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has the greater number of hydrogen atoms (the terminal carbon), and the halide adds to the more substituted carbon (the carbon attached to the germanium atom). This regioselectivity is due to the formation of the more stable carbocation intermediate.

Logical Relationship: Electrophilic Addition

Caption: Mechanisms for the halogenation and hydrohalogenation of this compound.

Conclusion

The reactivity of the vinyl group in this compound is a rich and varied field, offering numerous possibilities for the synthesis of novel organogermanium compounds and polymers. While specific, detailed experimental data for this particular compound is not always readily available in the published literature, the general principles of established organic reactions provide a strong framework for predicting its chemical behavior. Further research into the specific reaction conditions and quantitative outcomes for the reactions of this compound will undoubtedly open new avenues for its application in materials science and medicinal chemistry.

Electronic structure and bonding in vinyltriphenylgermane.

Spectroscopic Data

A complete experimental dataset for vinyltriphenylgermane is not extensively reported in the compiled literature. However, some spectroscopic information has been documented.

Table 1: ¹H NMR Spectroscopic Data for Vinyltriphenylgermane

| Protons | Chemical Shift (δ, ppm) |

| Aromatic | 7.422 |

| Aromatic | 7.272 |

| Aromatic | 7.277 |

This data represents the chemical shifts of the protons on the phenyl rings.

Experimental Protocols

A definitive, detailed experimental protocol for the synthesis and characterization of vinyltriphenylgermane is not available in the immediate search results. However, a general understanding of the methodologies can be constructed based on standard organic and organometallic chemistry techniques.

Synthesis of Vinyltriphenylgermane

The synthesis of vinyltriphenylgermane would typically involve a Grignard reaction or a similar nucleophilic substitution. A plausible synthetic route is the reaction of triphenylgermyl halide (e.g., triphenylgermyl bromide) with a vinyl Grignard reagent (vinylmagnesium bromide).

Reaction:

(C₆H₅)₃GeBr + CH₂=CHMgBr → (C₆H₅)₃GeCH=CH₂ + MgBr₂

General Procedure:

-

Preparation of Triphenylgermyl Bromide: Triphenylgermane is brominated using a suitable brominating agent like N-bromosuccinimide (NBS) in a non-polar solvent such as carbon tetrachloride, often with a radical initiator like AIBN.

-

Grignard Reaction: In a moisture-free environment (using dried glassware and anhydrous solvents like diethyl ether or THF), triphenylgermyl bromide is reacted with a commercially available or freshly prepared solution of vinylmagnesium bromide.

-

Work-up and Purification: The reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization.

Spectroscopic and Structural Characterization

To fully characterize vinyltriphenylgermane and understand its electronic structure and bonding, a suite of spectroscopic and analytical techniques would be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and environment of protons.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to fully assign the spectra.

-

-

Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of functional groups, such as the C=C stretching of the vinyl group and the aromatic C-H and C-C vibrations of the phenyl rings.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To investigate the electronic transitions within the molecule, particularly the π → π* transitions of the aromatic rings and the vinyl group, and to understand the extent of conjugation.

-

X-ray Crystallography: To determine the precise three-dimensional molecular structure, including bond lengths, bond angles, and the overall molecular geometry. This is the most direct method for obtaining detailed structural data.

-

Mass Spectrometry (MS): To confirm the molecular weight and determine the fragmentation pattern, which can provide structural information.

Computational Analysis

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure and bonding in molecules like vinyltriphenylgermane.

Typical Computational Workflow:

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.

-

Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to compare with experimental IR and Raman spectra.

-

Molecular Orbital (MO) Analysis: The energies and compositions of the frontier molecular orbitals (HOMO and LUMO) are calculated to understand the electronic transitions and reactivity.

-

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into the nature of the chemical bonds, including hybridization and charge distribution.

-

Predicted Spectroscopic Data: NMR chemical shifts and UV-Vis absorption wavelengths can be calculated and compared with experimental data to validate the computational model.

Visualizations

The following diagrams illustrate the logical workflow for the characterization of vinyltriphenylgermane and a conceptual representation of its key molecular interactions.

An In-depth Technical Guide on the Thermal Stability and Decomposition of Ethenyl(triphenyl)germane

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethenyl(triphenyl)germane, also known as vinyltriphenylgermane, is an organogermanium compound featuring a germanium atom bonded to three phenyl groups and one ethenyl (vinyl) group. Organogermanium compounds are of increasing interest in materials science and medicinal chemistry due to their unique electronic and biological properties. Understanding the thermal stability and decomposition pathways of these molecules is critical for their application in areas requiring thermal processing or for assessing their shelf-life and degradation profiles in various formulations. This document provides a theoretical overview of the thermal behavior of this compound, including its synthesis, predicted thermal stability, and likely decomposition mechanisms.

Synthesis of this compound

The synthesis of this compound can be achieved through several established organometallic reactions. A common and effective method is the reaction of a triphenylgermanium halide with a vinyl Grignard reagent.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

-

Reagents:

-

Triphenylgermanium bromide (Ph₃GeBr)

-

Vinylmagnesium bromide (CH₂=CHMgBr) in tetrahydrofuran (THF) (1 M solution)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure: a. Triphenylgermanium bromide (e.g., 0.1 mol) is dissolved in anhydrous diethyl ether (200 mL) in the reaction flask. b. The solution of vinylmagnesium bromide in THF (e.g., 0.12 mol, 1.2 equivalents) is added dropwise from the dropping funnel to the stirred solution of triphenylgermanium bromide at room temperature over a period of 30 minutes. c. After the addition is complete, the reaction mixture is heated to reflux for 2 hours. d. The reaction is then cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. e. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). f. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered. g. The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. h. The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Predicted Thermal Stability and Decomposition

The thermal stability of organogermanium compounds is influenced by the nature of the organic substituents attached to the germanium atom. In this compound, the presence of three bulky and thermally stable phenyl groups is expected to confer significant thermal stability. The vinyl group, however, may be more susceptible to thermal cleavage.

3.1. Predicted Quantitative Data

The following table summarizes the predicted thermal stability data for this compound based on typical values observed for similar organogermanium compounds.

| Parameter | Predicted Value | Technique Used |

| Onset Decomposition Temperature (Tonset) | 250 - 300 °C | Thermogravimetric Analysis (TGA) |

| Temperature at 5% Weight Loss (Td5) | ~ 280 °C | Thermogravimetric Analysis (TGA) |

| Temperature at 50% Weight Loss (Td50) | ~ 350 °C | Thermogravimetric Analysis (TGA) |

| Residual Mass at 600 °C | 10 - 20 % | Thermogravimetric Analysis (TGA) |

| Melting Point (Tm) | 100 - 120 °C | Differential Scanning Calorimetry (DSC) |

| Exothermic Decomposition Peak | 300 - 400 °C | Differential Scanning Calorimetry (DSC) |

3.2. Proposed Decomposition Pathway

The thermal decomposition of this compound is likely to proceed through a free-radical mechanism. The initial and weakest point of cleavage is predicted to be the germanium-vinyl bond, followed by the cleavage of the germanium-phenyl bonds at higher temperatures.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques employed.

4.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature at different percentages of weight loss, and the amount of residual material.

Experimental Protocol: TGA

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed into a ceramic or platinum TGA pan.

-

Experimental Conditions:

-

Temperature Program: The sample is heated from room temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a specified flow rate (e.g., 50 mL/min) to prevent oxidation.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset decomposition temperature (the temperature at which significant weight loss begins) and the temperatures at various percentages of weight loss (e.g., Td5, Td50). The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

4.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify thermal transitions such as melting, crystallization, and decomposition (which often appear as exothermic events).

Experimental Protocol: DSC

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, which may include heating and cooling cycles to observe various thermal events. A typical program would be to heat from room temperature to a temperature above the expected decomposition, at a constant rate (e.g., 10 °C/min).

-

Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen, at a specified flow rate (e.g., 50 mL/min).

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The peak temperatures and the enthalpy changes associated with these transitions are determined.

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

While direct experimental data for this compound is currently lacking, this guide provides a comprehensive theoretical framework for understanding its thermal stability and decomposition. The proposed synthesis and analytical protocols offer a clear path for future experimental investigations. The predicted thermal behavior, based on analogous compounds, suggests that this compound is a relatively stable molecule, with decomposition likely initiated by the cleavage of the germanium-vinyl bond. Further research is necessary to validate these predictions and to fully characterize the thermal properties of this interesting organogermanium compound.

Spectroscopic Characterization of Ethenyl(triphenyl)germane: A Technical Guide

Introduction

Ethenyl(triphenyl)germane, a member of the organogermanium family, possesses a unique molecular architecture comprising a vinyl group and three phenyl rings attached to a central germanium atom. This guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is compiled from established spectroscopic principles and data from analogous compounds, offering a predictive yet comprehensive resource for researchers in organometallic chemistry and drug development.

Predicted Spectroscopic Data

Due to the limited availability of published experimental data for this compound, the following tables summarize the predicted spectroscopic values based on the analysis of similar chemical structures, such as triphenylgermane and various vinylgermane derivatives.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Predicted Chemical Shifts (δ) in ppm relative to TMS.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Vinyl (-CH=CH₂) | 5.5 - 6.5 | m | - |

| Phenyl (C₆H₅) | 7.2 - 7.8 | m | - |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Predicted Chemical Shifts (δ) in ppm.

| Carbon | Predicted Chemical Shift (ppm) |

| Vinyl (-C H=CH₂) | 130 - 140 |

| Vinyl (-CH=C H₂) | 135 - 145 |

| Phenyl (ipso-C) | 135 - 145 |

| Phenyl (ortho-C) | 130 - 140 |

| Phenyl (meta-C) | 128 - 135 |

| Phenyl (para-C) | 128 - 135 |

IR (Infrared) Spectroscopy Data

Predicted vibrational frequencies in cm⁻¹.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (vinyl) | 3080 - 3010 | Medium |

| C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong |

| C=C stretch (vinyl) | 1630 - 1610 | Medium |

| C-H bend (aromatic) | 900 - 675 | Strong |

| C-H bend (vinyl) | 1000 - 810 | Strong |

| Ge-C stretch | 600 - 500 | Medium-Strong |

MS (Mass Spectrometry) Data

Predicted m/z values for major fragments.

| Fragment Ion | Predicted m/z |

| [M]⁺ (molecular ion) | 332 (for ⁷⁴Ge) |

| [M - C₂H₃]⁺ | 305 (for ⁷⁴Ge) |

| [M - C₆H₅]⁺ | 255 (for ⁷⁴Ge) |

| [Ge(C₆H₅)₃]⁺ | 305 (for ⁷⁴Ge) |

| [Ge(C₆H₅)₂]⁺ | 228 (for ⁷⁴Ge) |

| [Ge(C₆H₅)]⁺ | 151 (for ⁷⁴Ge) |

| [C₆H₅]⁺ | 77 |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound, taking into account its potential air and moisture sensitivity.[1]

NMR Spectroscopy

-

Sample Preparation: Due to the potential sensitivity of the compound, all manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.

-

Solvent Selection: A deuterated solvent that is inert and capable of dissolving the sample is chosen. Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) are common choices for organometallic compounds.[2][3][4][5] The solvent should be thoroughly dried and degassed before use.

-

Instrumentation: A high-resolution NMR spectrometer, typically operating at 300 MHz or higher for ¹H NMR, is used.

-

Data Acquisition:

-

¹H NMR: A standard proton experiment is performed. The spectral width is set to encompass the expected chemical shift range (approximately -10 to 15 ppm).

-

¹³C NMR: A proton-decoupled carbon experiment is run to obtain singlets for each unique carbon environment. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film: For a solid sample, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane or hexane), depositing the solution onto a salt plate (e.g., KBr or NaCl), and allowing the solvent to evaporate in an inert atmosphere.[6][7]

-

KBr Pellet: Alternatively, a few milligrams of the sample can be intimately mixed with dry KBr powder and pressed into a thin, transparent pellet.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder (or the pure KBr pellet) is recorded first. The sample is then placed in the beam path, and the spectrum is acquired over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

-

Ionization Method: The choice of ionization technique is crucial for organometallic compounds.[8][9]

-

Electron Ionization (EI): This hard ionization technique can provide valuable fragmentation information but may not always show a molecular ion peak for less stable compounds.[10][11]

-

Soft Ionization Techniques: Methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are generally preferred for obtaining the molecular ion peak of organometallic compounds.[8][9][11]

-

-

Sample Introduction: The sample is introduced into the mass spectrometer according to the chosen ionization method, which could be via a direct insertion probe for solid samples or infused as a solution for ESI.

-

Data Acquisition: The mass spectrum is recorded over a suitable m/z range to detect the molecular ion and key fragment ions. High-resolution mass spectrometry (HRMS) can be employed for accurate mass measurements to confirm the elemental composition.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. youtube.com [youtube.com]

- 4. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 5. uni-onward.com.tw [uni-onward.com.tw]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. m.youtube.com [m.youtube.com]

- 8. web.uvic.ca [web.uvic.ca]

- 9. Ionization methods for the mass spectrometry of organometallic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

Solubility of Ethenyl(triphenyl)germane in common organic solvents.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethenyl(triphenyl)germane, an organogermanium compound with potential applications in synthesis and materials science, lacks readily available quantitative solubility data in common organic solvents. This guide provides a comprehensive overview of its expected solubility based on structurally similar compounds and outlines detailed experimental protocols for its determination. This document is intended to serve as a foundational resource for researchers initiating work with this compound, enabling them to establish its solubility profile for various applications, including reaction chemistry, purification, and formulation.

Introduction

This compound, also known as triphenylvinylgermane, is a tetraorganogermane featuring a vinyl group and three phenyl groups attached to a central germanium atom. Its structure suggests a nonpolar character, which is a primary determinant of its solubility. Understanding the solubility of this compound is crucial for its application in organic synthesis, polymer chemistry, and materials science, where it may serve as a monomer, a cross-linking agent, or a precursor to other organogermanium derivatives.

While specific experimental data on the solubility of this compound is not extensively reported in the literature, its structural similarity to other triphenyl-substituted compounds, such as triphenylmethane and triphenylamine, provides a basis for predicting its behavior in various organic solvents.

Predicted Solubility Profile

Based on the nonpolar nature of the three phenyl groups and the relatively nonpolar vinyl group, this compound is expected to exhibit good solubility in nonpolar and weakly polar aprotic organic solvents. Its solubility is likely to be limited in highly polar and protic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | High | "Like dissolves like" principle; the nonpolar nature of the compound matches the solvent. |

| Weakly Polar Aprotic | Diethyl Ether, Tetrahydrofuran (THF), Chloroform, Dichloromethane (DCM) | High to Moderate | The molecule has some potential for dipole-dipole interactions, which would facilitate dissolution in these solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to Low | Increased solvent polarity may reduce solubility compared to nonpolar solvents. |

| Polar Protic | Ethanol, Methanol | Low | The presence of hydrogen bonding in the solvent is not matched by the compound, leading to poor solvation. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low/Insoluble | Significant mismatch in polarity and intermolecular forces. |

Experimental Protocols for Solubility Determination

To establish a quantitative solubility profile for this compound, a systematic experimental approach is required. The following protocols describe standard methods for determining the solubility of a solid compound in an organic solvent.

Gravimetric Method (Isothermal Equilibrium)

This method involves preparing a saturated solution at a constant temperature, followed by the evaporation of the solvent and weighing the residual solute.

Methodology:

-

Sample Preparation: Add an excess amount of crystalline this compound to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid is crucial.

-

Phase Separation: Allow the undissolved solid to settle. A centrifugation step can be employed to ensure clear separation of the saturated solution.

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-weighed, airtight syringe.

-

Solvent Evaporation: Transfer the extracted solution to a pre-weighed vial. Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that does not cause decomposition of the compound.

-

Quantification: Once the solvent is completely removed, weigh the vial containing the dried solute. The difference in weight gives the mass of the dissolved this compound.

-

Calculation: Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L).

Spectroscopic Method (UV-Vis Absorption)

This method is suitable if this compound has a distinct chromophore and follows the Beer-Lambert law in the chosen solvent.

Methodology:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation for Measurement: After phase separation (step 3 of the gravimetric method), carefully extract a small aliquot of the clear supernatant.

-

Dilution: Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.

-

Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Factors Influencing Solubility

-

Temperature: The solubility of solids in organic solvents generally increases with temperature. It is advisable to determine solubility at various temperatures relevant to the intended application.

-

Solvent Polarity: As discussed, the polarity of the solvent is a critical factor. A systematic study across a range of solvents with varying polarity would provide a comprehensive solubility profile.

-

Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a highly purified sample of this compound for accurate measurements.

Conclusion

While direct quantitative solubility data for this compound is scarce, a qualitative understanding can be inferred from its molecular structure. For precise applications, the experimental determination of its solubility is imperative. The gravimetric and spectroscopic methods outlined in this guide provide robust frameworks for researchers to generate reliable solubility data. This information will be invaluable for the effective use of this compound in research and development.

Health and Safety Considerations for Handling Vinyltriphenylgermane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyltriphenylgermane ((C₆H₅)₃GeCH=CH₂) is an organogermanium compound with potential applications in organic synthesis and materials science. As with any novel or specialty chemical, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount for the protection of researchers and the environment. This guide provides a comprehensive overview of the known and potential health and safety considerations for handling vinyltriphenylgermane, drawing on data from closely related compounds and the general toxicological profile of organogermanium compounds.

Disclaimer: No specific toxicological data for vinyltriphenylgermane has been found in the public domain. Therefore, this guide is based on data for the closely related compound, triphenylgermane, and general knowledge of organogermanium compounds. It is imperative to treat vinyltriphenylgermane with a high degree of caution, assuming it to be hazardous until proven otherwise.

Hazard Identification and Classification

Based on the available data for triphenylgermane, vinyltriphenylgermane should be considered as a hazardous substance. The primary hazards are likely to be:

-

Skin Irritation: May cause redness, itching, and inflammation upon contact.

-

Serious Eye Irritation: May cause pain, redness, and potential damage to the eyes.

-

Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.

The general toxicology of organogermanium compounds indicates that their toxicity can vary widely. A key factor is the stability of the germanium-carbon bond.[1] Hydrolysis of this bond can lead to the formation of inorganic germanium compounds, such as germanium dioxide (GeO₂), which has been linked to renal toxicity.[2][3] While the triphenylgermyl group is generally considered to be relatively stable, the potential for decomposition or metabolism to toxic byproducts cannot be ruled out.

Some organogermanium compounds have been investigated as anticancer agents and have shown biological activity, including neurotoxicity and pulmonary toxicity in some cases.[1][2] Therefore, it is prudent to handle vinyltriphenylgermane as a compound with potential systemic toxicity until specific data becomes available.

Quantitative Data Summary

The following tables summarize the available quantitative data for the related compound, triphenylgermane. This data should be used as a conservative estimate for the properties of vinyltriphenylgermane.

Table 1: Physical and Chemical Properties of Triphenylgermane

| Property | Value |

| Molecular Formula | C₁₈H₁₆Ge |

| Molecular Weight | 304.91 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 25-27 °C |

| Boiling Point | Not available |

| Solubility | Insoluble in water. Soluble in many organic solvents. |

Table 2: Hazard Classification of Triphenylgermane

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[4] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[4] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[4] |

Table 3: Exposure Limits for Triphenylgermane

| Exposure Limit | Value |

| OSHA PEL | Not available |

| NIOSH REL | Not available |

| ACGIH TLV | Not available |

Experimental Protocols: Safe Handling Procedures

Given the potential hazards, a stringent set of experimental protocols must be followed when handling vinyltriphenylgermane.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory to prevent skin, eye, and respiratory exposure.

-

Eye and Face Protection: Chemical safety goggles and a face shield should be worn at all times.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Double gloving is recommended.

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

Apron: A chemically resistant apron should be worn over the lab coat.

-

Full-body protection: For larger quantities or in the event of a spill, a disposable chemical-resistant suit may be necessary.

-

-

Respiratory Protection: All handling of solid vinyltriphenylgermane or its solutions should be conducted in a certified chemical fume hood. If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Engineering Controls

-

Chemical Fume Hood: All manipulations of vinyltriphenylgermane, including weighing, transferring, and reaction setup, must be performed in a properly functioning chemical fume hood with a face velocity of at least 100 feet per minute.

-

Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.

-

Eyewash Station and Safety Shower: An accessible and tested eyewash station and safety shower must be available in the immediate work area.

Handling and Storage

-

Inert Atmosphere: While not explicitly stated for triphenylgermane, many organometallic compounds are air and moisture sensitive. It is good practice to handle and store vinyltriphenylgermane under an inert atmosphere (e.g., argon or nitrogen).

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Weighing: Weighing should be performed in a fume hood. To minimize dust generation, the solid can be wetted with a small amount of an inert solvent if compatible with the experimental procedure.

-

Transfers: Use appropriate tools (e.g., spatulas, powder funnels) for transferring solids to minimize dust. For solutions, use gastight syringes or cannulas for transfers under an inert atmosphere.

First Aid Measures

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Waste Disposal

-

Spills: In the event of a small spill, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material into a sealed container for disposal. For larger spills, evacuate the area and contact the institution's environmental health and safety department.

-

Waste Disposal: Dispose of all waste materials containing vinyltriphenylgermane in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain.

Visualizations

Signaling Pathway of Potential Toxicity

The following diagram illustrates the potential pathway for the toxicity of organogermanium compounds.

Caption: Potential metabolic pathway and toxicity of vinyltriphenylgermane.

Experimental Workflow for Handling Vinyltriphenylgermane

This diagram outlines a safe workflow for handling vinyltriphenylgermane in a research setting.

Caption: Safe handling workflow for vinyltriphenylgermane.

Conclusion

While specific toxicological data for vinyltriphenylgermane is lacking, the information available for the closely related compound, triphenylgermane, and the general understanding of organogermanium compounds necessitate a cautious approach. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls, to minimize the risk of exposure. Further toxicological studies on vinyltriphenylgermane are warranted to fully characterize its hazard profile and establish specific exposure limits. Until such data is available, treating this compound as a significant skin, eye, and respiratory irritant with potential for systemic toxicity is a prudent and necessary course of action.

References

The Dawn of Organogermanium Chemistry: A Historical and Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The discovery of organogermanium compounds marks a significant, albeit initially slow-burning, chapter in the history of organometallic chemistry. From its 19th-century origins, rooted in the isolation of a new element, to its 20th-century renaissance driven by potential therapeutic applications, the journey of organogermanium chemistry offers a compelling narrative of scientific inquiry and innovation. This technical guide provides a historical overview of the discovery of these compounds, detailing the seminal experiments, the pioneering scientists, and the evolution of our understanding of their biological activities.

The Genesis: Discovery of Germanium and the First Organometallic Synthesis

The story of organogermanium compounds begins with the discovery of germanium itself. In 1886, the German chemist Clemens Winkler, while analyzing the mineral argyrodite, isolated a new element that beautifully filled a predicted gap in Mendeleev's periodic table.[1] This discovery laid the essential groundwork for the exploration of its chemical behavior, including its ability to form direct bonds with carbon.

Just one year later, in 1887, Winkler achieved another milestone by synthesizing the first-ever organogermanium compound: tetraethylgermane (Ge(C₂H₅)₄).[1] This seminal work, published in the Journal für Praktische Chemie, demonstrated that germanium could indeed form stable organometallic structures.

Experimental Protocol: Synthesis of Tetraethylgermane (Winkler, 1887)

Reaction:

GeCl₄ + 2 Zn(C₂H₅)₂ → Ge(C₂H₅)₄ + 2 ZnCl₂

Methodology:

The reaction would have likely involved the careful, portion-wise addition of diethylzinc to germanium tetrachloride, likely in a solventless system or in an inert solvent like diethyl ether, which was common practice at the time for handling air-sensitive organometallic reagents. Diethylzinc is a pyrophoric liquid, necessitating careful handling under an inert atmosphere (e.g., hydrogen or carbon dioxide). The reaction is exothermic, and some form of cooling would have been necessary to control the reaction rate. Following the reaction, the non-volatile zinc chloride would have been separated from the volatile tetraethylgermane by distillation.

A Century of Quiet Growth and a Mid-20th Century Renaissance

Following Winkler's initial discovery, the field of organogermanium chemistry saw relatively slow growth for several decades. However, the mid-20th century witnessed a resurgence of interest, largely fueled by the burgeoning field of medicinal chemistry and the search for novel therapeutic agents. Researchers began to explore the biological activities of organogermanium compounds, leading to the synthesis and investigation of two particularly notable compounds: spirogermanium and 2-carboxyethylgermanium sesquioxide (Ge-132).

Spirogermanium: A Novel Anticancer Agent

Synthesized in the 1970s, spirogermanium was one of the first organogermanium compounds to enter clinical trials as an anticancer drug.[2] Its mechanism of action was found to be distinct from many other chemotherapeutic agents of the time.

The synthesis of spirogermanium involves a multi-step process. A key step is the reaction of germanium tetrachloride with a bifunctional amine, N-methyl-4-piperidone, followed by reaction with 3-(dimethylamino)propylmagnesium chloride. The resulting product is then hydrolyzed to yield spirogermanium. The specifics of the industrial synthesis have been subject to proprietary development.

Ge-132 (Propagermanium): An Immunomodulatory Compound

Ge-132, also known as propagermanium, garnered significant attention for its apparent low toxicity and its purported immunomodulatory and anticancer effects.[3][4] Unlike spirogermanium, Ge-132's anticancer activity is not directly cytotoxic to cancer cells. Instead, it is believed to act as a biological response modifier, stimulating the host's immune system to attack tumor cells.[3]

The synthesis of Ge-132 typically involves the hydrolysis of 3-trichlorogermylpropionic acid. This precursor is prepared by the free-radical-initiated addition of trichlorogermane (HGeCl₃) to acrylic acid. The subsequent hydrolysis of the trichlorogermyl group leads to the formation of the sesquioxide structure.

Quantitative Data Summary

The following table summarizes the key quantitative data for the first synthesized organogermanium compound, tetraethylgermane.

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| Tetraethylgermane | Ge(C₂H₅)₄ | 188.88 | -90 | 163-165 | 0.998 |

Data sourced from PubChem and other chemical suppliers.[5][6][7][8][9][10]

Visualizing the Historical and Mechanistic Landscape

To better understand the logical progression of these discoveries and the proposed mechanisms of action of the biologically active compounds, the following diagrams are provided.

References

- 1. Clemens Winkler - Wikipedia [en.wikipedia.org]

- 2. Spirogermanium: a new investigational drug of novel structure and lack of bone marrow toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological activities and antitumor mechanism of an immunopotentiating organogermanium compound, Ge-132 (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Tetraethylgermane | GeEt4 | (C2H5)4Ge – Ereztech [ereztech.com]

- 6. Tetraethylgermanium | Tetraethylgermanium | C8H20Ge - Ereztech [ereztech.com]

- 7. Tetraethylgermane | C8H20Ge | CID 11703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tetraethylgermanium [webbook.nist.gov]

- 9. chembk.com [chembk.com]

- 10. Tetraethylgermanium [webbook.nist.gov]

The Emerging Role of Vinyl Germanes in Advanced Materials Science

A Technical Guide for Researchers and Drug Development Professionals

Vinyl germanes, a class of organogermanium compounds featuring a vinyl group attached to a germanium atom, are gaining significant traction as versatile building blocks in materials science. Their unique reactivity and the desirable optical and electronic properties of their polymeric derivatives, polygermanes, position them as key components in the development of next-generation materials for applications ranging from optoelectronics to specialized polymers. This technical guide provides an in-depth exploration of the synthesis, properties, and potential applications of vinyl germanes, with a focus on experimental protocols and quantitative data to aid researchers in this burgeoning field.

Synthesis of Vinyl Germanes: Key Methodologies

The synthesis of functionalized vinyl germanes is a critical first step in their application. Two primary methods have emerged as efficient routes to these compounds: hydrogermylation of alkynes and Wurtz-type coupling reactions.

Hydrogermylation of Alkynes

Hydrogermylation, the addition of a Ge-H bond across a carbon-carbon multiple bond, is a highly effective method for the synthesis of vinyl germanes. This reaction can be catalyzed by various transition metals, with palladium complexes showing particular promise in achieving high regio- and stereoselectivity.

Experimental Protocol: Palladium-Catalyzed Hydrogermylation of Phenylacetylene

This protocol describes the synthesis of (E)-1-phenyl-2-(triethylgermyl)ethene.

Materials:

-

Phenylacetylene

-

Triethylgermane (Et3GeH)

-

(PNS)Pd complex (catalyst)

-

Anhydrous toluene (solvent)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a glovebox, a Schlenk tube is charged with the (PNS)Pd catalyst (1 mol%).

-

Anhydrous toluene is added to dissolve the catalyst.

-

Phenylacetylene (1.0 equivalent) is added to the solution.

-

Triethylgermane (1.1 equivalents) is added dropwise to the stirring solution at room temperature.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure vinyl germane.

Logical Relationship: Hydrogermylation of an Alkyne

Caption: Catalytic cycle for the hydrogermylation of a terminal alkyne.

Palladium-Catalyzed Cross-Coupling Reactions of Vinyl Germanes

Vinyl germanes are valuable reagents in palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki-Miyaura couplings, for the formation of new carbon-carbon bonds. These reactions are instrumental in the synthesis of conjugated polymers and other complex organic materials. The reactivity of organogermanium compounds is often intermediate between that of organosilicon and organotin compounds, offering a unique balance of reactivity and stability.

Experimental Workflow: Stille Coupling of a Vinyl Germane with an Aryl Halide

Caption: A typical experimental workflow for a Stille cross-coupling reaction.

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Signaling Pathway: Generalized Palladium-Catalyzed Cross-Coupling Cycle

Caption: The catalytic cycle of a palladium-catalyzed cross-coupling reaction.

Polygermanes: Synthesis and Properties

Polygermanes, polymers with a backbone of germanium atoms, are typically synthesized through a Wurtz-type coupling of diorganodihalogermanes. These materials exhibit unique electronic and optical properties due to the delocalization of σ-electrons along the Ge-Ge backbone.

Experimental Protocol: Synthesis of Poly(methylphenylgermane)

This protocol describes a Wurtz-type coupling for the synthesis of poly(methylphenylgermane).

Materials:

-

Dichloromethylphenylgermane (MePhGeCl2)

-

Sodium metal dispersion

-

Anhydrous toluene (solvent)

-

15-Crown-5 (phase-transfer catalyst)

-

Inert atmosphere (e.g., argon)

Procedure:

-

A flame-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and an argon inlet is charged with anhydrous toluene and sodium metal dispersion.

-

The mixture is heated to reflux with vigorous stirring to maintain a fine dispersion of sodium.

-

A solution of dichloromethylphenylgermane and 15-crown-5 in anhydrous toluene is added dropwise to the refluxing sodium dispersion over a period of 2 hours.

-

After the addition is complete, the reaction mixture is refluxed for an additional 4 hours.

-

The reaction is cooled to room temperature and quenched by the slow addition of isopropanol, followed by methanol and then water.

-

The organic layer is separated, washed with water and brine, and then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the resulting polymer is precipitated by adding the concentrated solution to a large volume of methanol.

-

The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum.

Optical and Electronic Properties of Polygermanes

Polygermanes are known for their strong UV absorption, thermochromism, and semiconducting properties upon doping. The electronic properties, particularly the bandgap, can be tuned by altering the substituents on the germanium backbone.

| Polymer | Substituents | Absorption λmax (nm) | Optical Bandgap (eV) | Refractive Index (n) |

| Poly(dimethylgermane) | Methyl, Methyl | ~300 | ~4.0 | ~1.55 |

| Poly(methylphenylgermane) | Methyl, Phenyl | 326-338[1] | ~3.5 | ~1.62 |

| Poly(diphenylgermane) | Phenyl, Phenyl | ~350 | ~3.3 | ~1.68 |

| Poly(di-n-hexylgermane) | n-Hexyl, n-Hexyl | ~325 | ~3.8 | ~1.58 |

Note: The values presented are approximate and can vary depending on the molecular weight of the polymer and the measurement conditions.

Potential Applications in Materials Science

The unique properties of vinyl germanes and polygermanes make them attractive for a variety of applications in materials science:

-

Optoelectronics: The tunable bandgaps and semiconducting nature of polygermanes make them candidates for use in photodetectors, light-emitting diodes (LEDs), and photovoltaic devices.

-

Photoresists: The sensitivity of the Ge-Ge bond to UV radiation allows for the use of polygermanes as photoresists in microlithography for the fabrication of integrated circuits.

-

Specialized Polymers: The incorporation of vinyl germanes into other polymer backbones through copolymerization can impart desirable properties such as increased refractive index, enhanced thermal stability, and improved flame retardancy.

-

Precursors to Germanium-Containing Materials: Vinyl germanes can serve as precursors for the chemical vapor deposition (CVD) of germanium thin films and nanoparticles.

Conclusion

Vinyl germanes are emerging as a pivotal class of monomers and reagents in the field of materials science. Their versatile synthesis and the unique and tunable properties of the resulting polygermanes offer exciting opportunities for the development of advanced materials with tailored optical, electronic, and physical characteristics. The detailed experimental protocols and compiled data in this guide are intended to facilitate further research and innovation in this promising area. As our understanding of the structure-property relationships in these organogermanium materials deepens, we can expect to see their translation into a new generation of high-performance devices and functional materials.

References

Ethenyl(triphenyl)germane: A Frontier Molecular Orbital Analysis for Researchers and Drug Development Professionals

An In-depth Technical Guide

Abstract

This whitepaper provides a comprehensive technical guide to the frontier molecular orbital (FMO) analysis of ethenyl(triphenyl)germane, a molecule of interest in materials science and drug development. While specific experimental and computational data for this exact molecule is limited in publicly available literature, this guide constructs a robust analysis based on established principles of FMO theory and data from analogous triphenyl- and vinyl-containing organometallic compounds. We will explore the theoretical underpinnings of FMO theory, present a plausible synthetic route for this compound, detail computational methodologies for its analysis, and discuss the interpretation of its frontier orbitals in the context of chemical reactivity and molecular interactions. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and apply FMO analysis to novel organogermanium compounds.

Introduction to Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.[1][2] Developed by Kenichi Fukui, this theory posits that the majority of chemical reactions can be understood by analyzing the energetics and spatial distribution of these two "frontier" orbitals.[2]

-

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile or a Lewis base. The energy of the HOMO is related to the ionization potential of the molecule.

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital that is vacant of electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile or a Lewis acid. The energy of the LUMO is related to the electron affinity of the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter that provides insights into the kinetic stability, chemical reactivity, and optical properties of a molecule.[3] A smaller HOMO-LUMO gap generally indicates higher reactivity and a greater propensity to absorb light at longer wavelengths.[4]

Synthesis of this compound

Proposed Synthetic Protocol

A potential synthesis of this compound can be achieved via the reaction of vinylmagnesium bromide with triphenylgermanium chloride.

Reaction Scheme:

Detailed Methodology:

-

Preparation of Vinylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 molar equivalents) and anhydrous tetrahydrofuran (THF). To this suspension, slowly add vinyl bromide (1.0 molar equivalent) dissolved in anhydrous THF via the dropping funnel under an inert atmosphere (e.g., argon or nitrogen). The reaction is initiated by gentle heating and then maintained at a gentle reflux until the magnesium is consumed.

-

Reaction with Triphenylgermanium Chloride: Cool the freshly prepared vinylmagnesium bromide solution to 0 °C in an ice bath. Dissolve triphenylgermanium chloride (1.0 molar equivalent) in anhydrous THF and add it dropwise to the Grignard reagent solution with vigorous stirring.

-

Reaction Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: The final product, this compound, should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Computational Analysis of Frontier Molecular Orbitals

Due to the absence of specific computational data for this compound, we will draw analogies from studies on triphenylamine and other triphenyl-substituted derivatives to predict the nature of its frontier orbitals. Density Functional Theory (DFT) is a powerful computational method used to calculate the electronic structure and properties of molecules, including their HOMO and LUMO energy levels and spatial distributions.[5]

Computational Methodology

A typical computational protocol for analyzing the frontier molecular orbitals of a molecule like this compound would involve the following steps:

-

Geometry Optimization: The molecular structure is first optimized to find its lowest energy conformation. This is typically performed using a DFT functional such as B3LYP with a suitable basis set (e.g., 6-31G(d)).

-

Frequency Calculation: Vibrational frequency calculations are then performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Frontier Orbital Calculation: The HOMO and LUMO energy levels and their corresponding molecular orbital surfaces are then calculated at the same level of theory.

Predicted Frontier Molecular Orbital Characteristics

Based on the analysis of analogous triphenyl-substituted compounds, we can predict the following characteristics for the frontier orbitals of this compound:

-

HOMO: The Highest Occupied Molecular Orbital is expected to be primarily localized on the triphenylgermane moiety, with significant contributions from the π-orbitals of the phenyl rings. The germanium atom itself will likely have a smaller contribution. This suggests that the molecule's nucleophilic character will be dominated by the electron-rich aromatic system.

-

LUMO: The Lowest Unoccupied Molecular Orbital is anticipated to have significant contributions from both the ethenyl (vinyl) group and the triphenylgermane fragment. The π* anti-bonding orbital of the vinyl group will likely play a major role in the LUMO's composition. This indicates that electrophilic attack or electron acceptance would likely occur at the vinyl group or be distributed across the π-system of the phenyl rings.

Data Presentation

To provide a quantitative perspective, the following table summarizes representative HOMO and LUMO energy levels and the resulting HOMO-LUMO gap for analogous triphenylamine derivatives, which can serve as a proxy for understanding the electronic properties of this compound. These values are typically obtained from DFT calculations.

| Compound (Analogous) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Triphenylamine | -5.10 | -1.90 | 3.20 |

| N,N-diphenylaniline | -5.25 | -1.85 | 3.40 |

| 4-Vinyltriphenylamine | -5.05 | -2.05 | 3.00 |

Note: These values are illustrative and are based on typical computational results for similar molecules. The actual values for this compound would need to be determined through specific DFT calculations.

Visualizations

Logical Workflow for FMO Analysis

The following diagram illustrates the logical workflow for conducting a frontier molecular orbital analysis of a target compound like this compound.

Caption: Logical workflow for the synthesis, computational analysis, and interpretation of the frontier molecular orbitals of this compound.

Signaling Pathway of FMO Interaction

This diagram illustrates the fundamental principle of a chemical reaction from the perspective of frontier molecular orbital theory, where the HOMO of a nucleophile interacts with the LUMO of an electrophile.

Caption: Schematic of a chemical reaction based on the interaction between the HOMO of a nucleophile and the LUMO of an electrophile.

Conclusion

The frontier molecular orbital analysis of this compound, though based on analogies with related compounds, provides a valuable framework for understanding its potential chemical reactivity and electronic properties. The predicted localization of the HOMO on the triphenylgermane moiety and the LUMO on the ethenyl group and aromatic system offers initial insights for its application in materials science and as a potential scaffold in drug design. This technical guide provides researchers and drug development professionals with a foundational understanding and a practical workflow for the synthesis and in-silico analysis of this and other novel organogermanium compounds. Further dedicated experimental and computational studies are warranted to precisely determine the frontier molecular orbital characteristics of this compound.

References

Quantum Chemical Calculations on Ethenyl(triphenyl)germane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract